molecular formula C8H11N5 B14441118 6-Butyltetrazolo[1,5-a]pyrimidine CAS No. 75495-15-7

6-Butyltetrazolo[1,5-a]pyrimidine

Cat. No.: B14441118
CAS No.: 75495-15-7
M. Wt: 177.21 g/mol
InChI Key: YOCIRKWUKWJCDV-UHFFFAOYSA-N
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Description

6-Butyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the family of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a tetrazole ring fused to a pyrimidine ring, with a butyl group attached to the sixth position of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions: 6-Butyltetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazolo[1,5-a]pyrimidines.

Scientific Research Applications

6-Butyltetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Butyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, its anticancer activity is believed to be due to its ability to interfere with DNA synthesis and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

6-Butyltetrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and reactivity compared to other tetrazolo[1,5-a]pyrimidines.

Properties

CAS No.

75495-15-7

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

6-butyltetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H11N5/c1-2-3-4-7-5-9-8-10-11-12-13(8)6-7/h5-6H,2-4H2,1H3

InChI Key

YOCIRKWUKWJCDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN2C(=NN=N2)N=C1

Origin of Product

United States

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